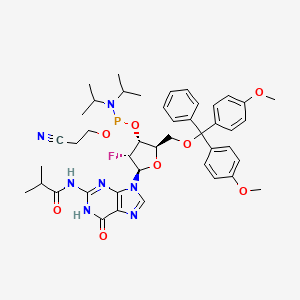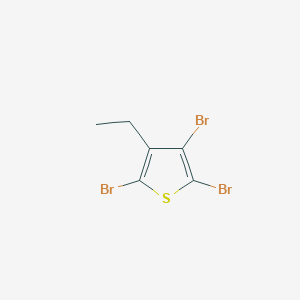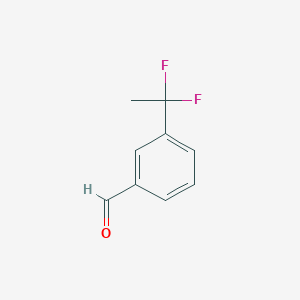
3-(1,1-二氟乙基)苯甲醛
概述
描述
3-(1,1-Difluoroethyl)benzaldehyde is a chemical compound with the molecular formula C9H8F2O and a molecular weight of 170.16 . It is a colorless liquid with a pungent odor.
Molecular Structure Analysis
The InChI code for 3-(1,1-Difluoroethyl)benzaldehyde is 1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3 . This indicates that the compound has a benzaldehyde group attached to a difluoroethyl group.Physical And Chemical Properties Analysis
3-(1,1-Difluoroethyl)benzaldehyde has a predicted boiling point of 214.7±30.0 °C and a predicted density of 1.168±0.06 g/cm3 . It is a clear, colorless liquid .科学研究应用
催化和化学合成
苯甲醛衍生物,包括 3-(1,1-二氟乙基)苯甲醛,由于其化学性质而在各种工业应用中发挥着至关重要的作用。例如,苯甲醛是合成各种化合物的关键中间体。Sharma 等人(2012 年)的研究强调了苯甲醛在化妆品、香水、食品、染料、农用化学品和制药等行业的重要性。他们研究了通过用氯磺酸处理来增强介孔 Ti-SBA-15 的氧化性能,以将苯甲醇氧化为苯甲醛。这证明了苯甲醛衍生物在催化和化学合成中的重要性(Sharma, Soni, & Dalai, 2012)。
有机化学和同位素标记
在有机化学中,苯甲醛是关键的结构单元。Boga 等人(2014 年)报告了一种通过区域选择性甲酰化合成高度功能化的 2H 和 13C 标记苯甲醛的方法。这项研究突出了苯甲醛衍生物在促进同位素标记方面的多功能性,这对于追踪化学反应和研究反应机理至关重要(Boga, Alhassan, & Hesk, 2014)。
纳米技术
纳米技术领域也利用了苯甲醛衍生物的特性。Iraqui 等人(2020 年)探索了使用 NiFe2O4 纳米颗粒作为催化剂在温和条件下将苯甲醇选择性氧化为苯甲醛。这表明苯甲醛衍生物在化学转化新纳米催化剂的开发中具有潜在应用(Iraqui, Kashyap, & Rashid, 2020)。
高分子科学
在高分子科学中,苯甲醛衍生物因其反应性而被利用。Hashidzume 等人(2000 年)制备了苯甲醛甲醛偶氮(BzFAz)作为一种具有 CN 键的新单体,并研究了其可聚合性,突出了苯甲醛衍生物在合成具有特定性质的新型聚合物中的作用(Hashidzume, Tsuchiya, Morishima, & Kamachi, 2000)。
安全和危害
属性
IUPAC Name |
3-(1,1-difluoroethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLRSKNDBBXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Difluoroethyl)benzaldehyde | |
CAS RN |
1032527-37-9 | |
| Record name | 3-(1,1-difluoroethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

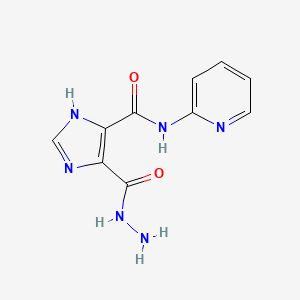
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2625570.png)
![Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2625571.png)
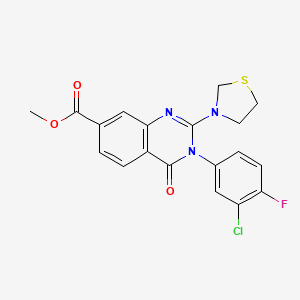
![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2625580.png)
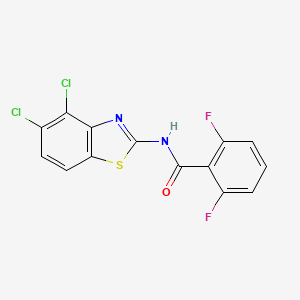
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2625583.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2625584.png)
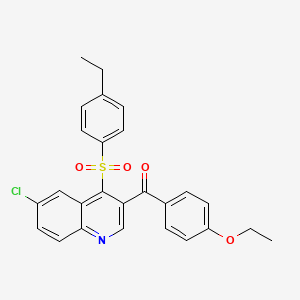
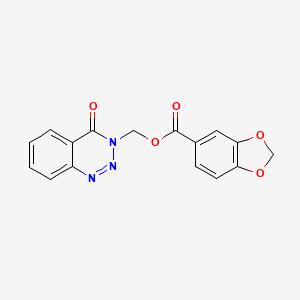
![8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2625589.png)
